2-(3-Ethylphenyl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethylphenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of a difluoroacetic acid moiety attached to a 3-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-ethylphenylboronic acid with difluoroacetic acid in the presence of a palladium catalyst, often using Suzuki-Miyaura coupling conditions . The reaction is carried out under mild conditions, typically at room temperature, and in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Ethylphenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetic acid group to a difluoromethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 3-ethylbenzoic acid or 3-ethylbenzaldehyde.
Reduction: Formation of 2-(3-ethylphenyl)-2,2-difluoromethane.
Substitution: Formation of halogenated derivatives like 2-(3-ethyl-4-bromophenyl)-2,2-difluoroacetic acid.
Scientific Research Applications
2-(3-Ethylphenyl)-2,2-difluoroacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a bioactive compound. Studies focus on its interaction with biological macromolecules and its potential therapeutic effects.
Medicine: Explored for its potential use in drug development. Its difluoroacetic acid moiety is of interest due to its ability to enhance the metabolic stability of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism by which 2-(3-Ethylphenyl)-2,2-difluoroacetic acid exerts its effects involves its interaction with specific molecular targets. The difluoroacetic acid group can form strong hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 2-(3-Methylphenyl)-2,2-difluoroacetic acid
- 2-(3-Propylphenyl)-2,2-difluoroacetic acid
- 2-(3-Isopropylphenyl)-2,2-difluoroacetic acid
Comparison: Compared to its analogs, 2-(3-Ethylphenyl)-2,2-difluoroacetic acid exhibits unique properties due to the presence of the ethyl group. This group influences the compound’s reactivity and interaction with other molecules. The difluoroacetic acid moiety enhances the compound’s stability and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2-(3-ethylphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H10F2O2/c1-2-7-4-3-5-8(6-7)10(11,12)9(13)14/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
ATPFPKHMLNBVFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.